4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)
Description
4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile is a pentacyclic heteroaromatic compound characterized by a rigid ethanoanthracene-dicarboximide core. The benzonitrile substituent at the 4-position introduces a polar, electron-withdrawing group, distinguishing it from analogs with carboxylic acids, esters, or acetylated side chains .
Properties
Molecular Formula |
C25H16N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile |
InChI |
InChI=1S/C25H16N2O2/c26-13-14-9-11-15(12-10-14)27-24(28)22-20-16-5-1-2-6-17(16)21(23(22)25(27)29)19-8-4-3-7-18(19)20/h1-12,20-23H |
InChI Key |
DLXCLHSEPXIXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Preparation Methods
Method A: Nitrile Formation via Benzoic Acid Intermediate
This approach adapts the methodology from US Patent 3,742,014 , which describes converting benzoic acids to benzonitriles using alkanesulphonamides and phosphorus pentachloride (PCl₅).
Step 1: Synthesis of Pentacyclic Benzoic Acid
-
The pentacyclic benzoic acid precursor is synthesized via a multi-step cyclization strategy.
-
Friedel-Crafts acylation or Diels-Alder reactions construct the fused rings, followed by oxidation to introduce ketone groups.
Step 2: Conversion to Benzoyl Chloride
-
React the benzoic acid with excess PCl₅ at 90–120°C to form the acyl chloride:
This step achieves near-quantitative conversion under anhydrous conditions.
Step 3: Nitrile Formation
-
Treat the acyl chloride with methanesulphonamide and additional PCl₅ at 175–180°C:
The reaction completes within 4–6 hours, yielding the benzonitrile derivative.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 175–180°C |
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
Advantages:
-
Scalable for industrial production.
-
Minimal byproducts (e.g., POCl₃ and HCl are distilled off).
Limitations:
-
Requires strict moisture control.
-
High temperatures may degrade sensitive substrates.
Method B: Palladium-Catalyzed Cyanation
This method introduces the nitrile group earlier in the synthesis, leveraging cross-coupling reactions.
Step 1: Synthesis of Brominated Pentacyclic Intermediate
-
Brominate the pentacyclic core at position 17 using N-bromosuccinimide (NBS) under radical conditions.
Step 2: Cyanation via Suzuki-Miyaura Coupling
-
React the brominated intermediate with zinc cyanide (Zn(CN)₂) and a palladium catalyst:
Conducted in dimethylformamide (DMF) at 100°C for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF |
| Yield | 60–65% |
Advantages:
-
Mild conditions preserve the pentacyclic structure.
-
Compatible with late-stage functionalization.
Limitations:
-
Lower yield compared to Method A.
-
Requires expensive palladium catalysts.
Analytical Validation
4.1 Spectroscopic Characterization
-
¹H NMR : Aromatic protons in the pentacyclic core appear as multiplets at δ 7.2–8.5 ppm, while the benzonitrile’s ortho protons resonate at δ 7.8–8.0 ppm.
-
IR Spectroscopy : Strong absorption at ν = 2230 cm⁻¹ confirms the C≡N stretch.
4.2 Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Criteria | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Cost | Low (PCl₅ is inexpensive) | High (Pd catalysts) |
| Scalability | Industrial-scale feasible | Limited by catalyst cost |
| Purity | ≥95% | 90–92% |
Chemical Reactions Analysis
Types of Reactions
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
The compound 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile is a complex organic molecule notable for its unique structural characteristics and potential applications in various fields of research and industry. Its molecular formula is with a molecular weight of approximately 500.54 g/mol.
Chemistry
The compound serves as a significant building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
- Building Block for Complex Molecules : It can be utilized to synthesize more intricate compounds through reactions such as cyclization and functional group modifications.
Biological Research
In biological studies, this compound has been investigated for its interactions with biological systems.
- Biochemical Assays : It is used to study enzyme interactions and cellular pathways, providing insights into metabolic processes.
- Pharmaceutical Development : The compound shows potential as a lead compound in drug discovery, particularly targeting specific biological pathways associated with diseases.
Material Science
The unique properties of this compound make it suitable for developing advanced materials.
- High Thermal Stability : Its structure may impart thermal stability to materials used in high-temperature applications.
- Electronic Characteristics : The compound's electronic properties can be harnessed in the development of novel electronic materials.
Case Study 1: Drug Development
A study explored the potential of derivatives of this compound as inhibitors in cancer therapy. The findings indicated that modifications to the functional groups could enhance its efficacy against specific cancer cell lines by targeting key enzymes involved in tumor growth.
Case Study 2: Material Properties
Research demonstrated that composites incorporating this compound exhibited improved thermal stability and mechanical strength compared to traditional polymers. This suggests its applicability in creating durable materials for engineering applications.
Chemical Reactions and Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : To introduce additional functional groups or modify existing ones.
- Reduction : Altering the oxidation state can lead to different derivatives that may have distinct biological activities.
- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced or modified.
Unique Structural Characteristics
The distinct fused ring system and functional groups of the compound contribute to its unique chemical and physical properties:
- Selectivity in Biological Interactions : Its structure allows selective binding to specific molecular targets such as enzymes and receptors.
- Potential for Diverse Applications : The combination of structural complexity and functional versatility makes it valuable across multiple research domains.
Mechanism of Action
The mechanism of action of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 17-azapentacyclo derivatives, differing primarily in substituents attached to the pentacyclic core. Key analogs include:
Physicochemical Properties
- logP and Solubility: Derivatives like 1-acetyl-17-(3-acetylphenyl)-... exhibit logP values of ~2.83, suggesting moderate lipophilicity .
- Crystallography : The pentacyclic core forms a "roof-shaped" geometry with interplanar angles of ~124.9° between terminal benzene rings. Crystal structures (e.g., space group P21/n, a = 13.904 Å, b = 8.104 Å) are stabilized by O–H⋯O and C–H⋯O hydrogen bonds .
Key Research Findings
Substituent Impact : Functional groups (e.g., nitrile vs. ester) critically influence solubility and bioactivity. Nitriles may enhance metabolic stability compared to esters .
Crystal Engineering : Rigid pentacyclic cores enable predictable crystal packing, useful for materials science applications .
Biological Activity
The compound 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile is a complex organic molecule characterized by a unique pentacyclic structure that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C32H24N2O4
- Molecular Weight : 500.54 g/mol
- CAS Number : Not specified in the results but related compounds have CAS numbers like 306967-37-3 .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of the compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Propionibacterium acnes | Inhibitory |
| Bacteroides fragilis | Moderate inhibition |
| Candida albicans | Variable activity |
In a comparative study, certain derivatives showed superior activity against aerobic bacteria compared to others derived from similar pentacyclic structures .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their function.
- Receptor Modulation : It may interact with various receptors in biological systems to alter signal transduction pathways.
- Oxidative Stress Induction : Some studies suggest that the compound can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
- Study on Antimicrobial Efficacy :
- Mechanistic Insights :
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Focus Area | Key Findings |
|---|---|---|
| Kuran et al. (2012) | Antimicrobial Activity | Significant inhibition of bacterial growth observed |
| BenchChem (2024) | Synthesis Methods | Describes synthetic routes impacting biological efficacy |
| BLD Pharm (2024) | Structural Analysis | Highlights unique structural features enhancing activity |
Q & A
Q. What are the key structural features of this compound, and how are they determined experimentally?
The compound exhibits a rigid pentacyclic framework with a benzonitrile substituent. X-ray crystallography is the primary method for structural elucidation. For example, related analogs crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, and β = 97.39°, derived from MoKα radiation (λ = 0.71073 Å) . Hydrogen bonding (O–H⋯O) and intermolecular interactions (C–H⋯O/C–H⋯C) stabilize the 3D lattice, as observed in analogous structures . Refinement using SHELXL97 yields R1 = 0.036 and wR2 = 0.096 for high-resolution datasets .
Q. What synthetic methodologies are reported for this class of pentacyclic compounds?
Synthesis typically involves multi-step cyclization and functionalization. For example, the parent scaffold is synthesized via [4+2] cycloaddition or Friedel-Crafts alkylation, followed by oxidation and nitrile introduction. Reaction conditions (e.g., reflux in acetic anhydride or DMF) and purification (column chromatography, recrystallization) are critical for yield optimization. Key intermediates are characterized by NMR and mass spectrometry .
Q. How is the purity and stability of this compound validated in experimental settings?
Purity is assessed via HPLC (≥95% purity) and melting point analysis. Stability studies under ambient and controlled conditions (e.g., −20°C storage) are conducted using TGA/DSC to monitor decomposition temperatures (>200°C for related analogs). Crystallinity is verified via powder XRD to ensure batch consistency .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in the pentacyclic core, and how are they addressed?
The fused rings often exhibit positional disorder due to overlapping electron densities. Strategies include:
- Using anisotropic displacement parameters (ADPs) for non-H atoms.
- Applying restraints to bond distances/angles during refinement.
- Employing twin refinement (e.g., using TWINLAW in SHELXL) for high-symmetry pseudomerohedral twins . For example, in analogous structures, H atoms are placed geometrically, and thermal parameters are constrained to 1.2×Ueq of parent atoms .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity or bioactivity?
Computational studies (DFT/B3LYP/6-31G*) on similar azapentacyclic systems reveal narrow HOMO-LUMO gaps (~3.5 eV), suggesting potential for charge-transfer interactions. The electron-withdrawing nitrile group polarizes the aromatic system, enhancing electrophilic reactivity at specific positions (e.g., C-2/C-6). These properties correlate with observed bioactivity in anxiolytic assays .
Q. What contradictory data exist regarding the compound’s solubility and formulation for in vitro studies?
While the compound is sparingly soluble in water (<0.1 mg/mL), conflicting reports exist for DMSO solubility (20–50 mg/mL). Formulation challenges include:
- Precipitation in PBS buffer (pH 7.4) at concentrations >10 µM.
- Use of co-solvents (e.g., cyclodextrins) to enhance bioavailability. Discrepancies arise from batch-specific crystallinity and residual solvent content, necessitating pre-formulation DSC analysis .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Introduce substituents at C-4 (benzonitrile) or C-17 (amide/ester groups) to probe steric/electronic effects.
- Assay selection : Use GPCR-binding assays (e.g., GABA-A receptor modulation for anxiolytic activity) and cytotoxicity screens (MTT assay).
- Data analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Q. What analytical techniques are recommended for detecting degradation products?
- LC-MS/MS : Monitor [M+H]⁺ ions (e.g., m/z 318 → 245 for decyanated fragments).
- FTIR : Track carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) band shifts.
- NMR : Compare aromatic proton integrals (δ 7.2–8.1 ppm) to identify hydrolyzed byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
